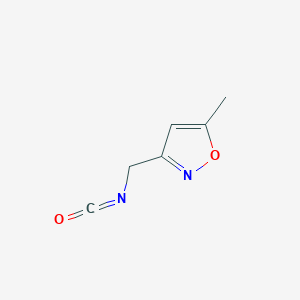
3-(1-Bromoethyl)benzonitrile
説明
3-(1-Bromoethyl)benzonitrile is a chemical compound with the molecular formula C9H8BrN . It has a molecular weight of 210.07 .
Molecular Structure Analysis
The InChI code for 3-(1-Bromoethyl)benzonitrile is1S/C9H8BrN/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3 . This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a bromoethyl group (a two-carbon chain with a bromine atom attached), which are connected . Chemical Reactions Analysis
While specific reactions involving 3-(1-Bromoethyl)benzonitrile are not available, brominated aromatic compounds like this one are often used in cross-coupling reactions .Physical And Chemical Properties Analysis
3-(1-Bromoethyl)benzonitrile is a powder . The melting point and boiling point are not specified .科学的研究の応用
Atom Transfer Radical Polymerization (ATRP)
3-(1-Bromoethyl)benzonitrile serves as an initiator in the atom transfer radical polymerization (ATRP) of styrene and acrylonitrile. This process involves the use of monofunctional and bifunctional initiators for polymerization, where the monofunctional initiator, related in structure to 3-(1-Bromoethyl)benzonitrile, has shown effectiveness in achieving desired copolymer compositions. These copolymers are characterized for their molecular weight distribution and composition using techniques like gel permeation chromatography and NMR spectroscopy, indicating the utility of such initiators in precisely controlling polymer properties (Al‐harthi et al., 2007).
Microbial Degradation of Benzonitrile Herbicides
Research into the environmental fate of benzonitrile herbicides, which share a structural relation to 3-(1-Bromoethyl)benzonitrile, has highlighted their microbial degradation. These studies provide insights into the pathways, rate of degradation, accumulation of persistent metabolites, and the diversity of microbial organisms involved. Such knowledge is crucial for understanding the environmental impact of these herbicides and developing strategies for their bioremediation (Holtze et al., 2008).
Palladium-catalyzed Cyanation
3-(1-Bromoethyl)benzonitrile can be synthesized through palladium-catalyzed cyanation of aryl halides, using potassium hexacyanoferrate(II) as a cyanating agent. This method is notable for its applicability to both activated and deactivated aryl and heteroaryl bromides, producing benzonitriles in good to excellent yields. The use of a non-toxic, inexpensive cyanating agent and the avoidance of expensive phosphines make this approach attractive for industrial applications, highlighting the versatility of 3-(1-Bromoethyl)benzonitrile in organic synthesis (Schareina et al., 2004).
Dye Sensitized Solar Cells (DSSCs)
The incorporation of benzonitrile-based electrolytes, akin to 3-(1-Bromoethyl)benzonitrile, in Dye Sensitized Solar Cells (DSSCs) has been shown to enhance their efficiency and stability. Benzonitrile, due to its low vapor pressure, ensures long-term stability of DSSCs, maintaining efficiency over extended periods. This application demonstrates the potential of benzonitrile derivatives in improving the operational stability and efficiency of renewable energy technologies (Latini et al., 2014).
Safety And Hazards
特性
IUPAC Name |
3-(1-bromoethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAOHPSLHOOOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Bromoethyl)benzonitrile | |
CAS RN |
1096159-01-1 | |
| Record name | 3-(1-bromoethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)


![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)


![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)



